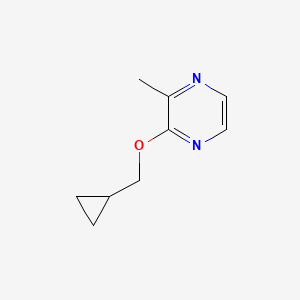

2-(Cyclopropylmethoxy)-3-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc., as well as chemical properties like acidity, basicity, reactivity, etc .Aplicaciones Científicas De Investigación

Synthesis of Pyrazine Derivatives

Pyrazine derivatives are synthesized through various chemical processes, involving key synthons for creating heterocyclic substances with potential antimicrobial activities. For example, studies have explored the preparation of new indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). These findings highlight the versatility of pyrazine derivatives in synthesizing compounds with significant biological activities.

Catalytic Processes and Synthesis

Research has also been conducted on the catalytic synthesis of pyrazine derivatives. For instance, the study of ammoxidation processes for producing 2-cyanopyrazine from 2-methylpyrazine using a novel catalyst demonstrates the importance of selecting an efficient catalyst for improving yield and reaction conditions (Lei, 2005). Another example includes the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the chemical diversity achievable through specific cyclization reactions (Goryaeva et al., 2009).

Application in Green Chemistry

The development of green synthesis methods, such as the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, represents an efficient and environmentally friendly approach to producing pyrazine derivatives. This method achieves high product yield under optimized conditions, demonstrating the potential for sustainable chemical synthesis (Song et al., 2017).

Antibacterial Activity

The synthesis of novel oxadiazole derivatives, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, and their examination for antibacterial activity highlight the ongoing interest in pyrazine derivatives as potential antimicrobial agents. Such studies contribute to the discovery of new compounds with medicinal applications (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-9(11-5-4-10-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBIWWNVQRFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-3-methylpyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

![2-Benzyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795087.png)

![cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2795089.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)

![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795092.png)

![6-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2795098.png)